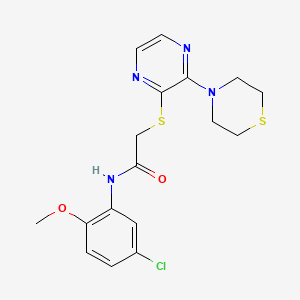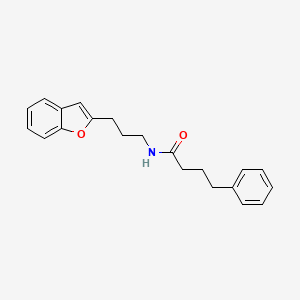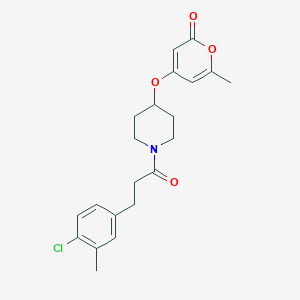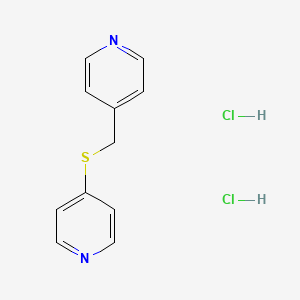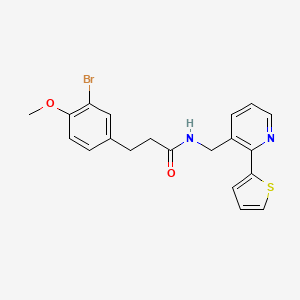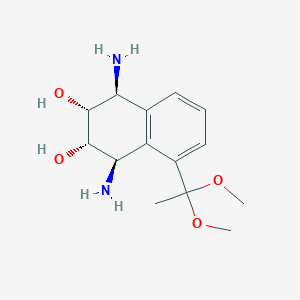
3-(4-Methylphenoxy)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Methylphenoxy)-2-butanone” is a chemical compound that likely contains a butanone (a type of ketone with a four-carbon skeleton) and a methylphenoxy group (a phenol group with a methyl substituent) attached to it .
Molecular Structure Analysis
The molecular structure of “3-(4-Methylphenoxy)-2-butanone” would likely consist of a butanone backbone with a methylphenoxy group attached to it. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Methylphenoxy)-2-butanone” would depend on the specific conditions and reagents used. Ketones, in general, can undergo a variety of reactions, including nucleophilic additions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methylphenoxy)-2-butanone” would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on its structural features .Applications De Recherche Scientifique
Bio-based Chemical Production
Research has explored the conversion of 3-(4-Methylphenoxy)-2-butanone and related compounds into valuable bio-based chemicals. One study demonstrated the production of 2-butanol and butanone through a bioengineering approach in Saccharomyces cerevisiae, utilizing a B12-dependent dehydratase and a secondary alcohol dehydrogenase for the conversion process, highlighting the compound's potential as a precursor for biofuels and biocommodity chemicals (Ghiaci, Norbeck, & Larsson, 2014). Another study focused on the efficient dehydration of bio-based 2,3-butanediol to butanone using boric acid-modified HZSM-5 zeolites, presenting a green method for butanone production (Zhang, Yu, Ji, & Huang, 2012).
Synthetic Chemistry and Material Science
In the realm of synthetic chemistry, 3-(4-Methylphenoxy)-2-butanone serves as a key intermediate or starting material. For example, a study described the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, an intermediate of the anti-HCV drug simeprevir, starting from 3-methyl-2-butanone (An Chenhon, 2015). This showcases the compound's utility in producing complex molecular architectures crucial for pharmaceutical development.
Environmental and Green Chemistry
The dehydration of 3-hydroxybutanone to butenone over orthophosphate catalysts has been studied for bio-based production pathways, indicating a sustainable route to chemicals like vitamin A precursors (Huchede et al., 2020). Moreover, the investigation into the antioxidant activity of o-bisphenols, utilizing compounds like 3-(4-Methylphenoxy)-2-butanone, contributes to our understanding of the structure-activity relationship in designing effective antioxidants (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).
Mécanisme D'action
Safety and Hazards
Without specific data, it’s difficult to provide accurate safety and hazard information for “3-(4-Methylphenoxy)-2-butanone”. General safety measures should always be taken when handling chemical compounds, including using appropriate personal protective equipment and working in a well-ventilated area .
Propriétés
IUPAC Name |
3-(4-methylphenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)13-10(3)9(2)12/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHUIFCJAZJDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)-2-butanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

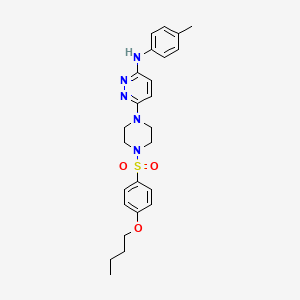
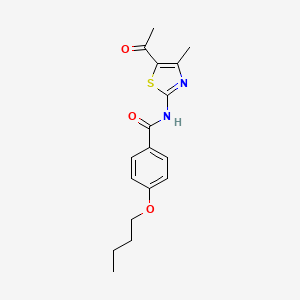

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2635127.png)
![2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2635131.png)
